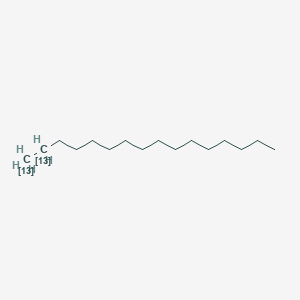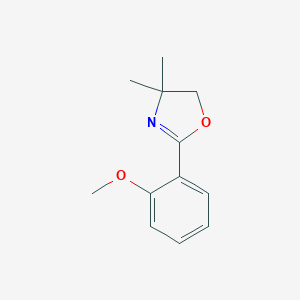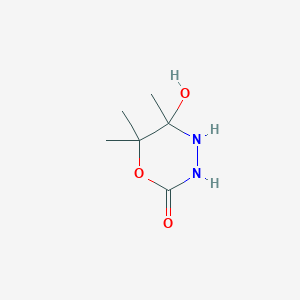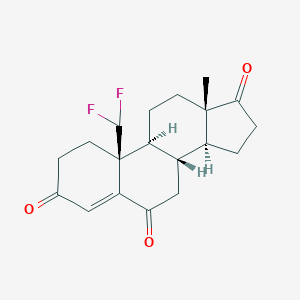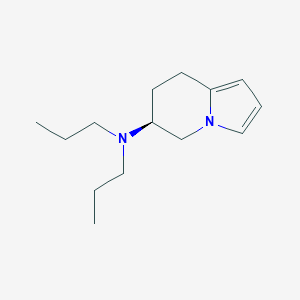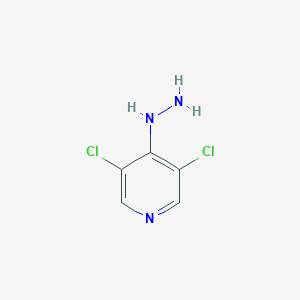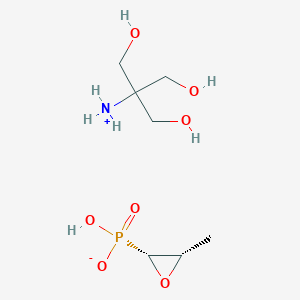
7-溴-1-庚醇
概述
描述
7-Bromo-1-heptanol is an organic compound with the molecular formula C7H15BrO. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
科学研究应用
7-Bromo-1-heptanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, such as fatty acids and esters, which are important in metabolic studies.
Medicine: It is used in the synthesis of potential therapeutic agents, including antidiabetic and antiestrogenic compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
安全和危害
作用机制
Target of Action
7-Bromo-1-heptanol is primarily used in the synthesis of certain compounds . It has been used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones . These benzoxazinones act as PPARγ agonists , which are proteins that regulate the expression of genes involved in lipid and glucose metabolism .
Mode of Action
The compounds it helps synthesize, such as the n-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, act asagonists to the PPARγ . This means they bind to the PPARγ receptors and activate them, leading to the regulation of gene expression .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1-heptanol are primarily related to lipid and glucose metabolism . By activating PPARγ, the synthesized compounds can influence the expression of genes involved in these metabolic pathways .
Result of Action
The activation of PPARγ by the compounds synthesized using 7-Bromo-1-heptanol can lead to changes in lipid and glucose metabolism . This can have potential therapeutic effects, such as the treatment of type 2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
7-Bromo-1-heptanol can be synthesized through several methods. One common method involves the bromination of 1-heptanol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal carbon atom.
Another method involves the hydrolysis of 7-bromo-1-heptene. This reaction uses water or aqueous sodium hydroxide (NaOH) as the hydrolyzing agent. The reaction is typically carried out at elevated temperatures to facilitate the conversion of the alkene to the alcohol.
Industrial Production Methods
In industrial settings, 7-Bromo-1-heptanol is produced on a larger scale using similar methods. The bromination of 1-heptanol is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors, and the product is purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
7-Bromo-1-heptanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-heptanol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 1-heptanol, 7-cyano-1-heptanol, and 7-azido-1-heptanol can be formed.
Oxidation Reactions: The primary product is 7-bromoheptanal.
Reduction Reactions: The primary product is 1-heptanol.
相似化合物的比较
7-Bromo-1-heptanol can be compared with other similar compounds, such as:
6-Bromo-1-hexanol: This compound has one less carbon atom in its chain, resulting in different physical and chemical properties.
8-Bromo-1-octanol: This compound has one more carbon atom in its chain, resulting in different solubility and reactivity.
9-Bromo-1-nonanol: This compound has two more carbon atoms in its chain, resulting in different boiling and melting points.
The uniqueness of 7-Bromo-1-heptanol lies in its specific chain length and the position of the bromine atom, which makes it suitable for specific synthetic applications.
属性
IUPAC Name |
7-bromoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRRNUXCHUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064979 | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-24-4 | |
| Record name | 7-Bromo-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-bromo-1-heptanol in the synthesis of 1,7-dibromoheptane?
A1: 7-bromo-1-heptanol acts as a crucial intermediate in the two-step synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid []. The reaction proceeds via consecutive SN2 mechanisms. Initially, 1,7-heptanediol reacts with hydrobromic acid, forming 7-bromo-1-heptanol. This first step is identified as the rate-determining step in the overall synthesis []. Subsequently, 7-bromo-1-heptanol reacts with another molecule of hydrobromic acid in a faster second step to yield the final product, 1,7-dibromoheptane [].
Q2: How does the concentration of 7-bromo-1-heptanol change during the synthesis of 1,7-dibromoheptane?
A2: The concentration of 7-bromo-1-heptanol initially increases as it is formed from 1,7-heptanediol and hydrobromic acid []. As the reaction progresses, the concentration of 7-bromo-1-heptanol reaches a maximum and then gradually decreases as it is consumed to form the final product, 1,7-dibromoheptane []. This dynamic change in concentration over time is characteristic of a consecutive reaction where an intermediate is formed and then consumed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

